molecular formula C43H58N8O16 B6291699 Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP CAS No. 2003260-12-4

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP

Cat. No.: B6291699
CAS No.: 2003260-12-4
M. Wt: 943.0 g/mol
InChI Key: TYGGEYHGOXSSEI-FPCLRPRSSA-N
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Description

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is a complex chemical compound with a unique structure that combines various functional groups. This compound is often used in scientific research, particularly in the fields of drug delivery systems, diagnostics, and therapeutics. Its structure includes a maleimide group, a polyethylene glycol (PEG) linker, and a peptide sequence, making it highly versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP involves multiple steps, each requiring specific reaction conditions The process typically begins with the synthesis of the peptide sequence, which includes beta-alanine, valine, and citrulline This is followed by the attachment of the PEG linker and the maleimide group

Industrial Production Methods

Industrial production of this compound often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity, which are crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and cellular processes.

    Medicine: Utilized in drug delivery systems to improve the efficacy and targeting of therapeutic agents.

    Industry: Applied in the development of diagnostic tools and bioconjugation strategies.

Mechanism of Action

The mechanism of action of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP involves its ability to form stable conjugates with various biomolecules. The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds. The PEG linker provides solubility and flexibility, while the peptide sequence can be designed to target specific cellular pathways. The PAB and PNP groups can be used for further functionalization or detection.

Comparison with Similar Compounds

Similar Compounds

    Mal-beta-Ala-PEG(4)-Val-Cit-PAB: Lacks the PNP group, making it less versatile for certain applications.

    Mal-beta-Ala-PEG(4)-Val-Cit-PAB-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of PNP, which is used for different conjugation strategies.

Uniqueness

Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP stands out due to its combination of functional groups, which provide a high degree of versatility for various applications. The presence of the PNP group allows for additional functionalization, making it suitable for a broader range of research and industrial applications.

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGGEYHGOXSSEI-FPCLRPRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N8O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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